2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate is a chemical compound with the formula C9H7ClF3NO2 and a molecular weight of 253.61 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 253.61 and its IUPAC name is 2,2,2-trifluoroethyl 2-chlorophenylcarbamate .Scientific Research Applications
Nanoparticle Delivery Systems
Research on carbendazim and tebuconazole, which are carbamate derivatives, demonstrates their incorporation into polymeric and solid lipid nanoparticles for agricultural applications. These nanoparticles offer sustained release, improved site-specific transfer, and reduced environmental toxicity, indicating the potential of carbamate derivatives in developing advanced delivery systems for agricultural chemicals (Campos et al., 2015).
Chemical Synthesis and Catalysis
Carbamate compounds are utilized in chemical synthesis, such as the transformation of carbon dioxide into valuable carbonylated products like 2-oxazolidinones, 2-oxazinones, and cyclic ureas. This showcases the role of carbamate chemistry in synthesizing cyclic compounds, which are important in various chemical industries (Paz et al., 2010).
Chromatography and Optical Resolution
Cellulose and amylose derivatives of phenylcarbamates, including those with chlorophenyl groups, are used as chiral stationary phases in high-performance liquid chromatography (HPLC). This application is crucial for the enantioselective separation of racemic mixtures, which is fundamental in pharmaceutical research and development (Okamoto et al., 1986).
Environmental Monitoring
Carbamate compounds, due to their structural diversity and reactivity, are studied in environmental contexts, such as in the adsorption and removal of pollutants from water. Research on activated carbon fibers and their interaction with substituted phenols, including chlorophenols, highlights the potential of carbamate-related materials in environmental remediation efforts (Liu et al., 2010).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDGCRYPXVYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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